molecular formula C23H23N3O3S B4925148 N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide

N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide

Cat. No. B4925148
M. Wt: 421.5 g/mol
InChI Key: NRONIZUNIBMYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of various B cell malignancies and autoimmune diseases.

Mechanism of Action

BTK is a key enzyme involved in the signaling pathways of B cells, including the B cell receptor (BCR) signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 selectively binds to the active site of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways and the suppression of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective inhibitory effects on BTK in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated potent antitumor activity against B cell malignancies and has shown efficacy in the treatment of autoimmune diseases. TAK-659 has also been shown to have minimal effects on other kinases and cellular pathways, suggesting a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its selective inhibition of BTK, which allows for the specific targeting of B cell signaling pathways. TAK-659 has also shown potent antitumor activity in preclinical studies, making it a promising candidate for the treatment of B cell malignancies. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for the research and development of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans. Second, the potential combination of TAK-659 with other therapies, such as chemotherapy or immunotherapy, should be explored. Third, the development of more potent and selective BTK inhibitors could lead to improved therapeutic outcomes. Fourth, the role of BTK in other cell types and signaling pathways should be further investigated to better understand the potential therapeutic applications of BTK inhibitors.

Synthesis Methods

TAK-659 was first synthesized by scientists at Takeda Pharmaceutical Company Limited. The synthesis of TAK-659 involves a series of chemical reactions, including the coupling reaction of aniline and benzoyl chloride, the coupling reaction of the intermediate product and carbon disulfide, and the coupling reaction of the resulting product and furfurylamine. The final product is obtained after purification and isolation.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies and autoimmune diseases. In vitro studies have demonstrated that TAK-659 selectively inhibits BTK and its downstream signaling pathways, leading to the inhibition of B cell proliferation and survival. In vivo studies have shown that TAK-659 suppresses the growth of B cell tumors in mouse models and improves the survival of mice with autoimmune diseases.

properties

IUPAC Name

N-[[3-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-23(2,3)16-11-9-15(10-12-16)20(27)24-17-6-4-7-18(14-17)25-22(30)26-21(28)19-8-5-13-29-19/h4-14H,1-3H3,(H,24,27)(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONIZUNIBMYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.